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molecular formula C13H21NO3 B8723886 Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate CAS No. 820232-26-6

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate

Cat. No. B8723886
M. Wt: 239.31 g/mol
InChI Key: VVJUBADSDVPPAE-UHFFFAOYSA-N
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Patent
US07439368B2

Procedure details

To ethyl 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylate (5.0 g, mixture of cis and trans isomers, cis:trans=61:39) are added ethanol (25.0 mL, 5V/W) and sodium ethoxide (2.0 equiv. 0.0132 mol), and the mixture is stirred at room temperature for 20 hours. After adding water (5.0 mL, 1V/W), the reaction solution is stirred at room temperature for 2 hours, and evaporated to remove ethanol under reduced pressure. The residue is acidified by adding 2 N hydrochloric acid, and thereto is added an excessive amount of crystalline sodium chloride followed by extraction with methylene chloride. The extract is dried, and evaporated to remove the solvent under reduced pressure. The resulting crystals are collected with toluene to give 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid (2.9 g, trans:cis=88:12, yield 58%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.0132 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]2[CH2:12][CH2:11][CH:10]([C:13]([O:15]CC)=[O:14])[CH2:9][CH2:8]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].C(O)C.[O-]CC.[Na+]>O>[N:1]1([CH:7]2[CH2:8][CH2:9][CH:10]([C:13]([OH:15])=[O:14])[CH2:11][CH2:12]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(C(CCC1)=O)C1CCC(CC1)C(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.0132 mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution is stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove ethanol under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 2 N hydrochloric acid
ADDITION
Type
ADDITION
Details
is added an excessive amount of crystalline sodium chloride
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crystals are collected with toluene

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(C(CCC1)=O)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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